![molecular formula C16H18FN3O4 B2527771 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1775382-06-3](/img/structure/B2527771.png)

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

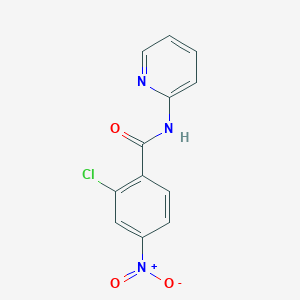

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C16H18FN3O4 . It has an average mass of 335.330 Da and a Monoisotopic mass of 335.128143 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18FN3O4 . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical and Chemical Properties Analysis

This compound has a molecular weight of 228.2 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Activity

A study on the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed that these compounds, optionally substituted at the 8 position, were screened as antihypertensive agents. The most active compounds were those substituted in the 4 position, with the 4-ethyl compound showing maximum activity. These compounds were found to be alpha-adrenergic blockers in animal models, providing insights into their potential for treating hypertension (J. Caroon et al., 1981).

Potent and Selective Non-peptide Tachykinin NK2 Receptor Antagonists

Research on spiropiperidines, including the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, identified potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds showed equivalent NK2 receptor binding affinity and demonstrated potent antagonist activity in guinea pig trachea, indicating their potential application in treating NK2 receptor-mediated conditions (P W Smith et al., 1995).

Inhibitory Effect on Neural Ca-Uptake

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and examined for their in vitro inhibitory action on 45 Ca-uptake into cerebrocortical synaptosomes. These compounds showed potent inhibitory action and offered protection against triethyltin chloride-induced brain edema in rats. Some of these compounds exhibited antihypoxic action and prevention of learning and memory deficits elicited by various agents, suggesting their neuroprotective potential (E. Tóth et al., 1997).

Oxazolidinone Antibacterial Agents

Studies on oxazolidinone analogs, including U-100592 and U-100766, demonstrated their novel antibacterial activities against a variety of clinically important human pathogens. These compounds, through a unique mechanism of bacterial protein synthesis inhibition, showed promise in treating infections caused by resistant bacterial strains (G. Zurenko et al., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 means harmful if swallowed, and H319 means causes serious eye irritation. The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.

Wirkmechanismus

Target of Action

The primary target of this compound is the Receptor Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key protein involved in necroptosis, a form of programmed cell death .

Mode of Action

This compound acts as an inhibitor of RIPK1. By inhibiting the kinase activity of RIPK1, it prevents the activation of the necroptosis pathway .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a form of programmed cell death. Necroptosis is considered a crucial driver of various inflammatory diseases. By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially alleviating the symptoms of these diseases .

Result of Action

The compound shows significant inhibitory activity against RIPK1, with an IC50 value of 92 nM. In a U937 cell necroptosis model, the compound demonstrated significant anti-necroptotic effects .

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4/c1-10-8-11(17)2-3-12(10)18-13(21)9-20-14(22)16(19-15(20)23)4-6-24-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEAZTYLLYNQHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2527692.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2527698.png)

![3-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2527701.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527702.png)

![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)

![1,3-Dimethylimidazo[4,5-b]phenazine-2-thione](/img/structure/B2527705.png)

![3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2527706.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide](/img/structure/B2527709.png)

![4-{4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine](/img/structure/B2527710.png)